molecular formula C8H18N2 B1294669 N-Cyclohexyl-1,2-ethanediamine CAS No. 5700-53-8

N-Cyclohexyl-1,2-ethanediamine

Cat. No.: B1294669
CAS No.: 5700-53-8
M. Wt: 142.24 g/mol
InChI Key: FCZQPWVILDWRBN-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1,2-ethanediamine is a cyclic diamine with a chemical structure consisting of a cyclohexane ring attached to two amino groups. This compound has gained attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-1,2-ethanediamine can be synthesized through the reaction of cyclohexylamine with 1,2-dichloroethane. The reaction typically involves heating the reactants under reflux conditions in the presence of a solvent and a catalyst . Another method involves the ammonolysis of 1,2-dichloroethane in a tubular reactor at high pressure and temperature .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1,2-ethanediamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups act as nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include ammonia and 1,2-dichloroethane, with reactions typically carried out under reflux conditions.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with 1,2-dichloroethane yield this compound as the primary product .

Scientific Research Applications

N-Cyclohexyl-1,2-ethanediamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Medicine: this compound is being investigated for its potential therapeutic properties, including its use in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes . Additionally, the compound’s structure allows it to interact with biological membranes, potentially influencing membrane permeability and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with two amino groups attached to an ethane backbone.

    N-Cyclohexyl-N’-ethyl-1,2-ethanediamine: A closely related compound with an additional ethyl group attached to the nitrogen atom.

    1,2-Ethanediamine, N-cyclohexyl-N-(1-methylpropyl)-: Another similar compound with a different alkyl substitution on the nitrogen atom.

Uniqueness

N-Cyclohexyl-1,2-ethanediamine is unique due to its cyclic structure, which imparts specific chemical and physical properties. This structure allows for unique interactions with other molecules and makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N'-cyclohexylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZQPWVILDWRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205611
Record name N-Cyclohexyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5700-53-8
Record name N-Cyclohexyl-1,2-ethanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 850 cc glass liner for a rotating autoclave was charged 12.25 g (0.125 mole) cyclohexanone, 3.7 g of a catalyst consisting of 0.3 weight percent platinum (sulfided) on alpha alumina, and an 80 weight percent solution of ethylenediamine in de-ionized water (37.5 g (0.63 mole) ethylenediamine and 9.37 g (0.52 mole) water). An exotherm was generated immediately associated with the formation of Schiff bases from the reaction of cyclohexanone and ethylenediamine. The liner was placed into a rotating autoclave, purged with nitrogen, charged to 1,000 psig with hydrogen or 500 psig each of hydrogen and nitrogen, and then the autoclave was rotated at approximately 30 rpm for 6-8 hours at 160°-180° C. The cooled liner was vented, flushed with nitrogen to avoid catalyst ignition, and the cooled product mixture was removed to afford a clear to pale yellow viscous liquid containing some solids which were principally N,N'-dicylohexyl ethylenediamine (DICEDA). The product mixture was filtered through diatomaceous earth to remove catalyst and DICEDA, and the resulting filtrate contained, in addition to unreacted ethylenediamine, CEDA with only traces of DICEDA. The liner and filter cake were rinsed with methanol and subsequent removal of volatile material at 80° C. afforded product which was principally DICEDA. Removal of volatiles at 80° C. at 30 inches vacuum afforded 15 grams CEDA. Conversion of cyclohexanone amounted to 99+% with a 95% yield of CEDA and 5% DICEDA.
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12.25 g
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3.7 g
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glass
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850 mL
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37.5 g
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0.63 mol
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0.52 mol
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Synthesis routes and methods II

Procedure details

In this example the ratio of ethylenediamine:cyclohexanone, the reaction temperature, and the H2 :feed ratio were varied using as a catalyst 0.3 weight percent platinum (sulfided) on gamma-alumina in a non-aqueous environment. Samples were taken every 6 hours to afford the results in Table 1.
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Synthesis routes and methods III

Procedure details

Cyclohexanone (50 g) and ethylene diamine (60 g) were mixed in ethanol (50 ml) at room temperature and allowed to stand for one hour. Meanwhile Adams catalyst (1 g) in ethanol (20 ml) was pre-reduced on a Parr apparatus at 60 p.s.i. under hydrogen for one hour. The imine solution was added to the hydrogenation flask and reduced at 60 p.s.i. for 18 hours. The catalyst was removed by filtration and the ethanol removed under vacuum. N-Cyclohexyl ethylene diamine was obtained on distillation of the crude product collecting the fraction boiling between 110°-120° C. at 20 ram.
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50 g
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60 g
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50 mL
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imine
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1 g
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20 mL
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Synthesis routes and methods IV

Procedure details

To a solution of cyclohexanone (6.260 g, 63.8 mmol), ethylenediamine (42.640 mL, 637.8 mmol), acetic acid (36.515 mL, 637.8 mmol), and 4 {acute over (Å)} molecular sieves (25 g) in anhydrous methanol (250 mL) was added sodium cyanoborohydride (8.017 g, 127.6 mmol). The mixture was stirred for 48 hrs, filtered to remove the solids, and concentrated in vacuo. The residue was dissolved in 3 N aqueous sodium hydroxide (150 mL) and extracted with methylene chloride (3×300 mL). The combined organic layers were washed with basic saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), filtered, and concentrated to give the crude product. The material was vacuum distilled to give the desired product as a clear liquid (4.1 g, 45%). 1H NMR (300 MHz, CDCl3) δ 2.80-2.76 (td, 2H, J=0.9, 6.0 Hz), 2.68-2.64 (td, 2H, J=0.9, 6.0 Hz), 2.43-2.34 (m, 1H), 1.89-1.83 (m, 2H), 1.74-1.70 (m, 2H), 1.62-1.57 (m, 1H), 1.32-0.98 (m, 8H).
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6.26 g
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42.64 mL
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36.515 mL
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8.017 g
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250 mL
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45%

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